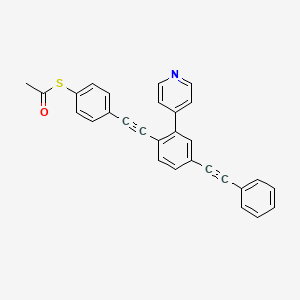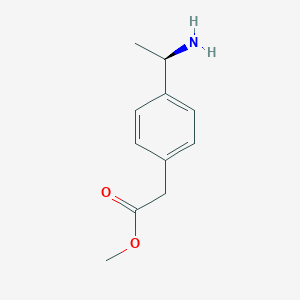
(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl substituent on a phenyl ring. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminoethyl group can be introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess. Advanced purification techniques such as chromatography and crystallization are employed to isolate the pure ®-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with biological targets.
Medicine
In medicine, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has potential applications in the development of new pharmaceuticals. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs, which can have different pharmacological effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific chiral properties.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The aminoethyl group can form hydrogen bonds with target molecules, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.
Phenethylamine derivatives: Compounds with similar aminoethyl groups but different substituents on the phenyl ring.
Methyl esters of other aromatic acids: Compounds with similar ester groups but different aromatic cores.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a stereospecific manner, making it valuable for research in stereochemistry and chiral drug development.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
PSNQMTKORXKFBW-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



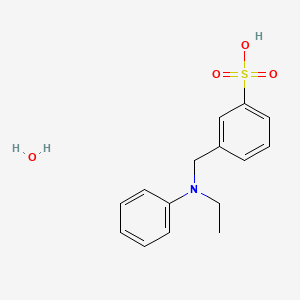
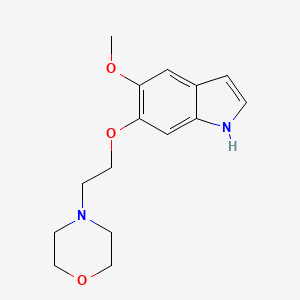
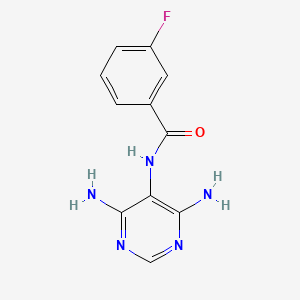
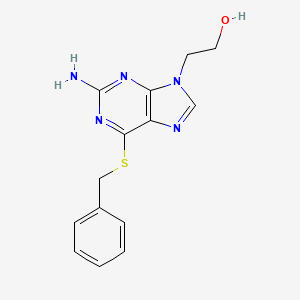
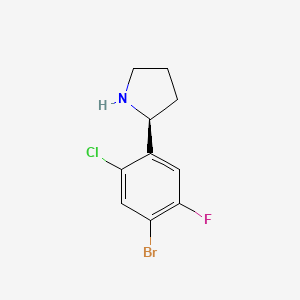

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
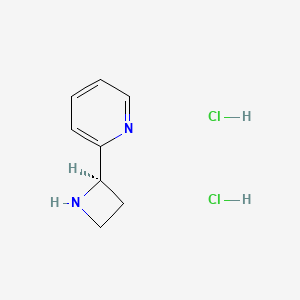
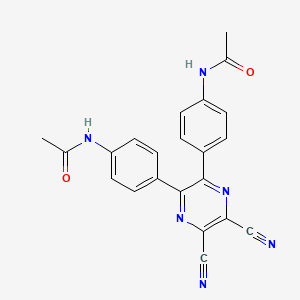
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)

